molecular formula C11H11FO3 B8053902 Methyl 2-(4-acetyl-2-fluorophenyl)acetate

Methyl 2-(4-acetyl-2-fluorophenyl)acetate

Cat. No.: B8053902
M. Wt: 210.20 g/mol
InChI Key: DXPPXAOJPFQWEW-UHFFFAOYSA-N
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Description

Methyl 2-(4-acetyl-2-fluorophenyl)acetate is a fluorinated aromatic ester characterized by a phenyl ring substituted with an acetyl group at the para position and a fluorine atom at the ortho position. The methyl ester functional group enhances its utility as a synthetic intermediate in pharmaceuticals and organic chemistry. Its molecular formula is C11H11FO3, with a molecular weight of 210.20 g/mol . The acetyl group introduces electrophilicity, making the compound reactive toward nucleophilic substitutions, while the fluorine atom modulates electronic properties and steric interactions.

Properties

IUPAC Name

methyl 2-(4-acetyl-2-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-7(13)8-3-4-9(10(12)5-8)6-11(14)15-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPPXAOJPFQWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)CC(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-acetyl-2-fluorophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-fluorophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-acetyl-2-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: 2-(4-carboxy-2-fluorophenyl)acetic acid.

    Reduction: 2-(4-hydroxy-2-fluorophenyl)ethanol.

    Substitution: 2-(4-acetyl-2-iodophenyl)acetate.

Scientific Research Applications

Methyl 2-(4-acetyl-2-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-acetyl-2-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active site residues, while the fluorine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

tert-Butyl 2-(4-acetyl-2-fluorophenyl)acetate
  • Molecular Formula : C14H17FO3
  • Key Differences : The tert-butyl ester group increases steric bulk and lipophilicity compared to the methyl ester. This substitution may enhance stability under acidic conditions but reduce solubility in polar solvents.
  • Applications : Suitable for reactions requiring hindered ester groups .
Methyl 2-(4-amino-2-fluorophenyl)acetate
  • Molecular Formula: C9H10FNO2
  • Key Differences: Replacement of the acetyl group with an amino group introduces basicity and hydrogen-bonding capability. This compound is a precursor for pharmaceuticals, such as amino acid derivatives .
Methyl 2-(4-chlorophenyl)-2-fluoroacetate
  • Molecular Formula : C9H8ClFO2
  • Key Differences : The chlorine atom at the para position and fluorine on the acetate chain create a distinct electronic profile. This structure is more polar and reactive in nucleophilic acyl substitutions due to the electron-withdrawing effects of both halogens .

Ester Group Modifications

Ethyl 2-(2,4-difluorophenyl)acetate
  • Molecular Formula : C10H10F2O2
  • Key Differences : The ethyl ester and difluoro substitution (positions 2 and 4) alter crystallinity and melting points. Such substitutions are common in intermediates for agrochemicals due to enhanced metabolic stability .
Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate
  • Molecular Formula : C10H10F2O3
  • Key Differences : Methoxy and difluoro groups at positions 4, 2, and 6 increase electron-donating and withdrawing effects, respectively. This compound is used in high-throughput synthesis of fluorinated aromatics .

Functional Group Comparisons

Methyl 2-fluoro-2-(2-nitrophenyl)acetate
  • Molecular Formula: C9H8FNO4
  • Key Differences : The nitro group at the ortho position significantly enhances electrophilicity, making this compound reactive in cyclization reactions. The fluorine adjacent to the nitro group further stabilizes transition states .
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
  • Molecular Formula: C9H10ClFNO2
  • Key Differences: The chiral amino group and hydrochloride salt form make this compound a building block for enantioselective synthesis of bioactive molecules, such as antidepressants .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
Methyl 2-(4-acetyl-2-fluorophenyl)acetate C11H11FO3 210.20 4-acetyl, 2-fluoro Electrophilic intermediate in synthesis
tert-Butyl 2-(4-acetyl-2-fluorophenyl)acetate C14H17FO3 252.28 tert-butyl ester Enhanced lipophilicity and stability
Methyl 2-(4-amino-2-fluorophenyl)acetate C9H10FNO2 183.18 4-amino, 2-fluoro Pharmaceutical precursor
Ethyl 2-(2,4-difluorophenyl)acetate C10H10F2O2 200.18 2,4-difluoro, ethyl ester Agrochemical intermediate
Methyl 2-fluoro-2-(2-nitrophenyl)acetate C9H8FNO4 213.17 2-nitro, 2-fluoro Cyclization reactions

Research Findings and Trends

  • Electronic Effects : Fluorine and acetyl groups in this compound synergistically enhance electrophilicity, favoring reactions like Friedel-Crafts acylations .
  • Synthetic Utility : tert-Butyl esters () are preferred in peptide synthesis due to their stability, whereas methyl esters are more reactive in transesterifications .

Biological Activity

Methyl 2-(4-acetyl-2-fluorophenyl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological profile, including antimicrobial, cytotoxic, and pharmacological effects, supported by various research findings and data.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H11F O3
  • Molecular Weight : 222.21 g/mol

The compound features an acetyl group and a fluorinated phenyl ring, which contribute to its unique biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, the compound showed:

  • Minimum Inhibitory Concentration (MIC) values ranging from 15.62 µg/mL to 62.5 µg/mL for Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.
  • Minimum Bactericidal Concentration (MBC) values indicating bactericidal effects at concentrations between 31.25 µg/mL and 125 µg/mL against the same strains .
Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus15.6231.25
Staphylococcus epidermidis3.9115.62
Enterobacterales (various)62.5 - 500125 - >2000

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity studies demonstrated that this compound has varying effects on different cancer cell lines:

  • At concentrations of 100 µM and 200 µM , the compound exhibited significant cytotoxicity towards A549 (lung cancer) and HepG2 (liver cancer) cells.
  • Cell viability assays indicated that lower concentrations could enhance cell viability, suggesting a dose-dependent response .
Cell LineConcentration (µM)Cell Viability (%)
A549100<50
HepG2200<50
A54912>100
HepG26>100

This dual effect highlights the importance of concentration in determining the biological response of the compound.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets involved in cell signaling pathways. The presence of the fluorine atom may enhance lipophilicity, facilitating better membrane permeability and interaction with intracellular targets .

Case Studies

  • Antimicrobial Efficacy : A recent study compared this compound with established antibiotics like nitrofurantoin, revealing comparable efficacy against resistant strains of bacteria, which underscores its potential as an alternative therapeutic agent .
  • Cancer Cell Line Response : In another investigation, the compound was tested on multiple cancer cell lines, showing selective cytotoxicity that warrants further exploration into its mechanisms and potential applications in cancer therapy .

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